Benzyl 3-(acetylthio)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(acetylthio)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3S. It is a piperidine derivative that features an acetylthio group and a benzyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(acetylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and acetylthio compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(acetylthio)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Benzyl 3-(acetylthio)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzyl ester moiety may facilitate binding to hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
- Benzyl 4-(acetylthio)piperidine-1-carboxylate
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
Comparison: Benzyl 3-(acetylthio)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C15H19NO3S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
benzyl 3-acetylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3S/c1-12(17)20-14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |
InChI Key |
UFSGJAMUBLLUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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